molecular formula C11H16N2O B188908 1-Butyl-3-phenylurea CAS No. 3083-88-3

1-Butyl-3-phenylurea

Cat. No. B188908
CAS RN: 3083-88-3
M. Wt: 192.26 g/mol
InChI Key: DOUCJWNVCGEZRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05164396

Procedure details

A quantity of 3.85 g of 1-t.butyl-3-phenylurea is stirred at 0° C. in 50 ml of dry diethyl ether. 1.95 ml of malonylchloride are slowly added dropwise to this solution. After the addition of a little triethylamine the reaction mixture is slowly heated to approximately 30° C. After 2 hours 50 ml of water are added. The ether layer is separated, washed with water, dried and evaporated. After recrystallisation from ethanol, 1-phenyl-3-t.butyl-barbituric acid is obtained in a yield of 0.6 g; melting-point 118°-125° C. The resulting product is acetylated as described in Example III, the title compound (28) being obtained; melting-point 145°-148° C.
[Compound]
Name
1-t
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
1.95 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:5][C:6]([NH:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[O:7])CCC.C(Cl)(=O)CC(Cl)=[O:18].C(N(CC)CC)C.[OH2:29]>C(OCC)C>[CH2:13]([CH:14]1[C:1](=[O:29])[NH:5][C:6](=[O:7])[NH:8][C:9]1=[O:18])[CH2:12][CH2:11][CH3:10]

Inputs

Step One
Name
1-t
Quantity
3.85 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)NC(=O)NC1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
1.95 mL
Type
reactant
Smiles
C(CC(=O)Cl)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ether layer is separated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
After recrystallisation from ethanol, 1-phenyl-3-t

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C1C(NC(NC1=O)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.